molecular formula C18H16N6O3 B2830617 N-[(furan-2-yl)methyl]-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 888419-64-5

N-[(furan-2-yl)methyl]-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide

Número de catálogo: B2830617
Número CAS: 888419-64-5
Peso molecular: 364.365
Clave InChI: LURHTOZNYCNMPZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-[(furan-2-yl)methyl]-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine derivative characterized by:

  • A 7-oxo-triazolo[4,5-d]pyrimidine core.
  • A 3-methylphenyl substituent at position 3 of the triazole ring.
  • An acetamide linker with a furan-2-ylmethyl group at the terminal nitrogen.

Propiedades

IUPAC Name

N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c1-12-4-2-5-13(8-12)24-17-16(21-22-24)18(26)23(11-20-17)10-15(25)19-9-14-6-3-7-27-14/h2-8,11H,9-10H2,1H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURHTOZNYCNMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CO4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Substituent Variations in the Triazolopyrimidine Core

The target compound’s closest analogs differ in substituent patterns on the phenyl ring and acetamide moiety:

Compound Name Phenyl Substituent Acetamide Substituent Key Structural Feature
Target Compound (CAS 888424-21-3) 3-methylphenyl N-(furan-2-ylmethyl) Furan ring enhances polarity
2-[3-(3-Fluorophenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide (CAS 893932-43-9) 3-fluorophenyl N-methyl, N-phenyl Fluorine increases lipophilicity
2-[3-(3,5-Dimethylphenyl)-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide 3,5-dimethylphenyl N-(furan-2-ylmethyl) Steric bulk from dimethyl groups

Key Observations :

  • 3-Methylphenyl vs.
  • Acetamide Variations : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic moiety, likely improving solubility in polar solvents compared to the purely aromatic N-methyl-N-phenyl group in CAS 893932-43-9 .

Critical Analysis of Substituent Effects

  • Lipophilicity : Fluorophenyl (CAS 893932-43-9) > methylphenyl (target) > dimethylphenyl (CAS 888424-21-3 derivative) due to halogenation vs. alkylation .
  • Solubility : The furan group in the target compound likely improves aqueous solubility compared to purely aromatic analogs, aiding bioavailability .

Q & A

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. A common approach includes:

  • Step 1: Formation of the triazolopyrimidine core via cyclocondensation of substituted hydrazines with pyrimidine derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
  • Step 2: Introduction of the furan-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .
  • Step 3: Acetamide linkage formation through reaction with activated carboxylic acid derivatives in dichloromethane or THF at 0–25°C .

Critical Parameters:

  • Temperature Control: Higher temperatures (>60°C) in Step 1 may lead to side reactions (e.g., ring-opening of the triazole moiety) .
  • Solvent Choice: DMF enhances solubility of intermediates but may require rigorous purification to remove residual solvent traces .
  • Yield Optimization: Yields range from 40–65% depending on stoichiometric ratios and catalyst selection (e.g., triethylamine vs. DMAP) .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy:
    • 1H NMR: Key signals include the furan proton resonances (δ 6.2–7.4 ppm) and acetamide NH (δ 8.1–8.5 ppm) .
    • 13C NMR: The triazolopyrimidine carbonyl carbon appears at δ 165–170 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns matching the triazolopyrimidine core .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry and confirms the spatial arrangement of the 3-methylphenyl group .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based or radiometric methods. The triazolopyrimidine core is known to interact with ATP-binding pockets .
  • Cellular Viability Assays: Screen in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin reduction. IC50 values are compared to reference inhibitors (e.g., staurosporine) .
  • Solubility and Stability: Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding modes to biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina or Schrödinger to model interactions with kinases. The furan-2-ylmethyl group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
  • MD Simulations: Run 100-ns trajectories to assess binding stability. Pay attention to conformational changes in the triazolopyrimidine core under physiological conditions .
  • Free Energy Calculations (MM/PBSA): Quantify binding affinities and compare with experimental IC50 values to validate models .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer: Case Example: If one study reports potent EGFR inhibition (IC50 = 50 nM) while another shows no activity:

  • Verify Assay Conditions: Check for differences in buffer pH, ATP concentrations, or enzyme isoforms used .
  • Compound Purity: Reanalyze via HPLC to rule out degradation products (e.g., hydrolysis of the acetamide group) .
  • Structural Analogues: Compare with derivatives (e.g., fluorophenyl vs. methylphenyl substituents) to identify SAR trends .

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

Methodological Answer:

  • Pro-drug Design: Modify the acetamide group to ester or carbamate derivatives to enhance oral bioavailability .
  • Isotopic Labeling: Use deuterium at metabolically vulnerable sites (e.g., furan methyl group) to slow CYP450-mediated oxidation .
  • Crystallographic Studies: Identify metabolic hotspots (e.g., triazole ring) and introduce steric hindrance via halogenation .

Notes on Contradictions and Limitations

  • Synthetic Challenges: Conflicting reports on yields may stem from variations in starting material purity or solvent drying protocols .
  • Biological Variability: Differences in cell line genetic backgrounds (e.g., MCF-7 vs. MDA-MB-231) can explain divergent cytotoxicity results .

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